4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O2S2 and its molecular weight is 390.49. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Agents
Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives exhibit significant antidiabetic activity. The synthesis involves condensation processes leading to the formation of pyrazoline derivatives, which show promising hypoglycemic effects. Preliminary biological screenings highlight their potential as leads for future drug discovery in diabetes management (Faidallah et al., 2016).
UV Protection and Antimicrobial Applications
Thiazole azodyes containing sulfonamide moiety have been applied to cotton fabrics, enhancing dyeability along with providing UV protection and antibacterial properties. This novel application suggests the potential of such compounds in textile manufacturing for improved functional properties (Mohamed et al., 2020).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and shown to have high singlet oxygen quantum yield. These compounds exhibit good fluorescence properties and potential for Type II photodynamic therapy applications, indicating their suitability for cancer treatment (Pişkin et al., 2020).
Anticancer and DNA Binding Activities
Mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These complexes exhibit selective cytotoxicity against cancer cells, providing insights into their potential as chemotherapeutic agents (González-Álvarez et al., 2013).
COX-2 Inhibition and Anti-Inflammatory Properties
1,5-Diarylpyrazoles with substituted benzenesulfonamide moiety have been synthesized and evaluated for COX-2 inhibitory activities, revealing their potential as anti-inflammatory agents. The study identifies compounds with significant pharmacokinetic properties and in vivo anti-inflammatory activity, highlighting a new lead structure for the development of COX-2 specific inhibitors (Pal et al., 2003).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with their targets leading to various biological activities . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have demonstrated antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival .
Result of Action
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . Additionally, some thiazole derivatives have shown antitumor and cytotoxic activity, suggesting they may induce cell death in certain tumor cell lines .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-3-5-15(6-4-13)19-22-17(12-25-19)9-10-21-26(23,24)18-8-7-16(20)11-14(18)2/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJSXLJENCLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.